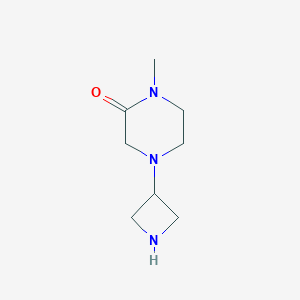![molecular formula C15H20BrClN2O B8787799 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 832710-56-2](/img/structure/B8787799.png)
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-1-one derivatives typically involves the introduction of spirocyclic scaffolds. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to reduce ketones or other functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer by inhibiting necroptosis.
Industry: Used in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The compound exerts its effects by inhibiting the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. By targeting RIPK1, the compound can reduce inflammation and cell death associated with various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (11): Another spirocyclic compound with similar structural features.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound identified as a potent RIPK1 inhibitor.
Uniqueness
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable lead compound for developing new therapeutic agents targeting necroptosis .
Propriétés
Numéro CAS |
832710-56-2 |
|---|---|
Formule moléculaire |
C15H20BrClN2O |
Poids moléculaire |
359.69 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H |
Clé InChI |
SVMKXVQXVILXCN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787727.png)












